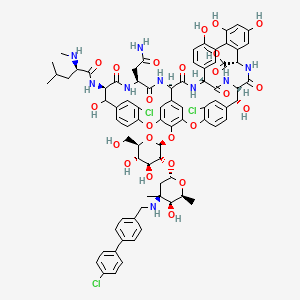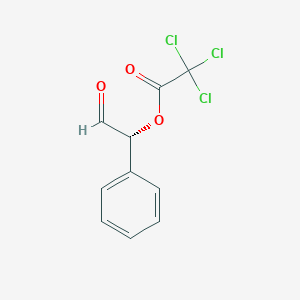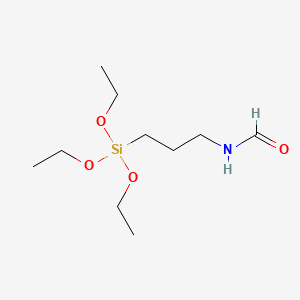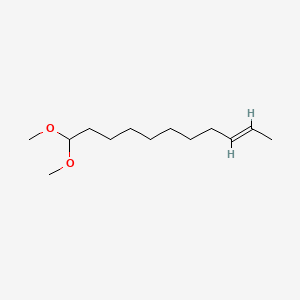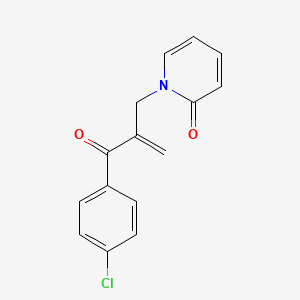![molecular formula C27H50O4 B12664119 Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester CAS No. 223736-95-6](/img/structure/B12664119.png)
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester typically involves the esterification of octadecanoic acid with 1,4-dioxaspiro[4.5]decane-2-methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters and amides.
Scientific Research Applications
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding lipid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release octadecanoic acid and 1,4-dioxaspiro[4.5]decane-2-methanol, which can then participate in various biochemical processes. The spiroacetal moiety may also interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with similar structural features.
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester: Another ester with a spiroacetal moiety, used in different chemical applications.
Uniqueness
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester is unique due to its combination of a long-chain fatty acid and a spiroacetal structure. This dual functionality allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
223736-95-6 |
|---|---|
Molecular Formula |
C27H50O4 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]decan-3-ylmethyl octadecanoate |
InChI |
InChI=1S/C27H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-26(28)29-23-25-24-30-27(31-25)21-18-16-19-22-27/h25H,2-24H2,1H3 |
InChI Key |
BQYWSIXWGYRUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1COC2(O1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


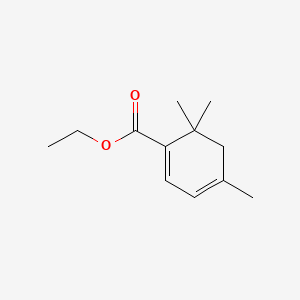
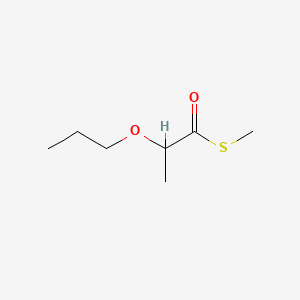
![Coceth-25 [INCI]](/img/structure/B12664055.png)




